![molecular formula C19H30N4O2 B2500244 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097891-90-0](/img/structure/B2500244.png)

6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

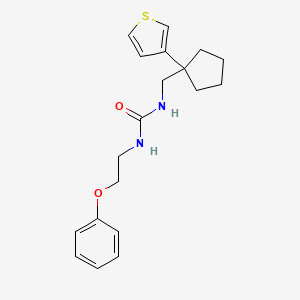

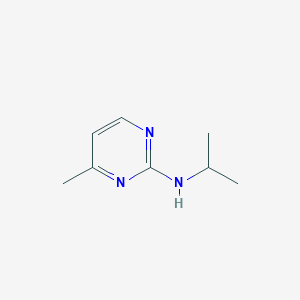

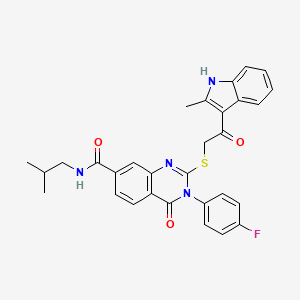

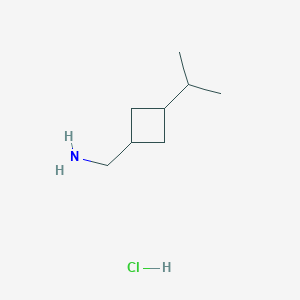

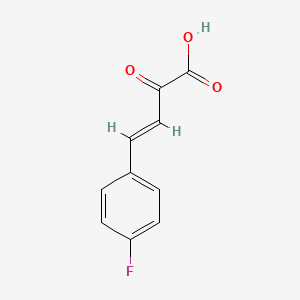

The compound 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one is a derivative of pyridazinone, a class of compounds known for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, it is structurally related to the compounds discussed in the research. The papers focus on the synthesis and biological evaluation of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones, which share a common pyridazinone core and morpholine or piperidine substituents .

Synthesis Analysis

The synthesis of related compounds involves the creation of 2-substituted-6-(morpholinyl/piperidinyl)pyridazin-3(2H)-ones, which are established using various spectroscopic techniques. The process likely involves multiple steps, including the formation of the pyridazinone core and the subsequent addition of morpholine or piperidine groups. The exact synthesis route for the compound would be similar, with the addition of a cyclopropyl group to the structure .

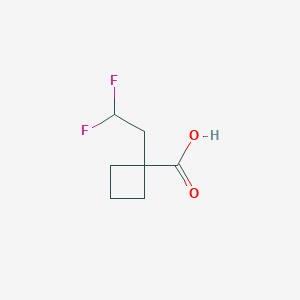

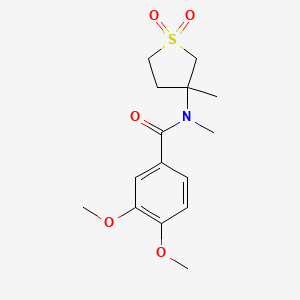

Molecular Structure Analysis

The molecular structure of a related compound, 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)-4-phenylpyridazin-3(2H)-one, shows that the morpholine ring adopts a chair conformation, and the piperazine ring is puckered. The dihydropyridazine ring makes specific dihedral angles with the phenyl and benzene rings. These structural features contribute to the overall conformation and potential reactivity of the molecule. The compound of interest would have a similar conformation with the addition of a cyclopropyl group, which may influence its dihedral angles and interactions .

Chemical Reactions Analysis

The chemical reactions involving pyridazinone derivatives typically include interactions with biological targets that lead to their anti-inflammatory and analgesic effects. The specific reactions of the compound would depend on its precise structure and the presence of functional groups that can interact with enzymes or receptors in the body. The related compounds have been evaluated for such biological activities, indicating that the compound may also undergo similar reactions in a biological context .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the related compounds' properties can be inferred. These compounds are likely to have moderate molecular weights and exhibit solid-state properties conducive to forming stable crystal structures, as evidenced by the presence of C—H⋯O interactions and C—H⋯π interactions in the crystal lattice. The solubility, melting points, and other physical properties would be determined by the specific substituents and their arrangement in the molecule .

Applications De Recherche Scientifique

Chemical Synthesis and Reactions

The compound 6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one, due to its structural complexity, might be involved in various chemical syntheses and reactions, contributing to the development of novel compounds with potential applications in pharmaceuticals and materials science. For instance, the interaction of morpholine and piperidine derivatives in chemical reactions can lead to the formation of compounds with significant biological activities. A study by Yamagata et al. (1993) explored the preparation of dihydrothiophenium-1-bis(ethoxycarbonyl)methylides and their recyclization with a base, showcasing the versatility of morpholine and piperidine derivatives in synthesizing heterocyclic compounds with potential pharmacological properties (Yamagata, Takaki, Ohkubo, & Yamazaki, 1993).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-cyclopropyl-2-[[1-(2-morpholin-4-ylethyl)piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N4O2/c24-19-4-3-18(17-1-2-17)20-23(19)15-16-5-7-21(8-6-16)9-10-22-11-13-25-14-12-22/h3-4,16-17H,1-2,5-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOVWTCIMPMAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)CCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2500162.png)

amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2500163.png)

![6-chloro-N'-[2-(4-methylanilino)acetyl]pyridine-3-carbohydrazide](/img/structure/B2500165.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2500166.png)

![2,4-Bis(trifluoromethyl)-7-[4-(trifluoromethyl)phenoxy]-1,8-naphthyridine](/img/structure/B2500169.png)

![(2E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-[(2-ethylphenyl)amino]prop-2-enenitrile](/img/structure/B2500170.png)

![6-methyl-4-oxo-N-(pyridin-2-ylmethyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2500178.png)